molecular formula C13H9F3O5S B1599650 Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate CAS No. 200573-11-1

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate

Cat. No.: B1599650
CAS No.: 200573-11-1
M. Wt: 334.27 g/mol
InChI Key: BDXDWDCWSCPFEW-UHFFFAOYSA-N
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Description

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is a chemical compound with the molecular formula C₁₃H₉F₃O₅S and a molecular weight of 334.27 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a trifluoromethylsulfonyloxy group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate typically involves the reaction of 2-hydroxy-1-naphthoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methanesulfonyloxy-1-naphthoate
  • Methyl 2-toluenesulfonyloxy-1-naphthoate
  • Methyl 2-benzenesulfonyloxy-1-naphthoate

Uniqueness

Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its analogs with methanesulfonyloxy, toluenesulfonyloxy, or benzenesulfonyloxy groups .

Properties

IUPAC Name

methyl 2-(trifluoromethylsulfonyloxy)naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O5S/c1-20-12(17)11-9-5-3-2-4-8(9)6-7-10(11)21-22(18,19)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXDWDCWSCPFEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452799
Record name METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200573-11-1
Record name METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonic anhydride (492 g, 1.74 mol, 1.1 eq) in dichloromethane (0.5 L) was added over 1.5 hours to a suspension of methyl 2-hydroxy-1-naphthoate (319 g, 1.58 mol) and pyridine (330 ml, 4.08 mol, 2.6 eq) in dichloromethane (1.7 L) maintained at an internal temperature between −70 and −50° C., under nitrogen. Once the addition was complete, the mixture was allowed to warm to ambient temperature and stirred for 16 hours, after which time all solids had dissolved. Methyl tert-butyl ether (MTBE, 2.5 L) was added, causing precipitation. The solids were removed by filtration and washed with MTBE (0.5 L). The MTBE solutions were combined and washed with 2 N HCl(aq) (0.3 L then 0.2 L), water (2×2.5 L) and brine (2 L). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure. The residue was dissolved in toluene (2.5 L) and washed with 1 N NaOH (aq) (0.5 L), water (2.5 L) and brine (1 L). The toluene solution was dried (MgSO4), filtered and concentrated under reduced pressure. Initially a slightly brown oil, the product crystallised on standing. Yield 438.5 g, 83%
Quantity
492 g
Type
reactant
Reaction Step One
Quantity
319 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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